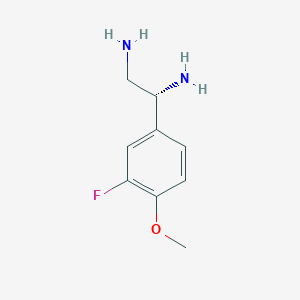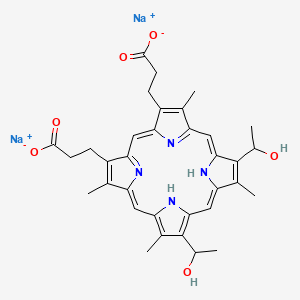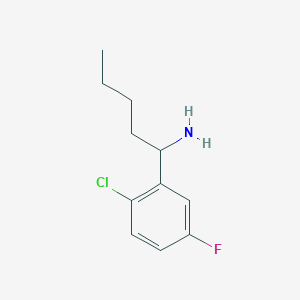
1-(2-Chloro-5-fluorophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-Chloro-5-fluorophenyl)pentan-1-amine typically involves the reaction of 2-chloro-5-fluorobenzene with pentan-1-amine under specific conditions. The reaction conditions and reagents used can vary, but common methods include:
Refluxing: the reactants in a suitable solvent such as ethanol or methanol.
Catalysts: like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Temperature control: is crucial to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
1-(2-Chloro-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Scientific Research Applications
1-(2-Chloro-5-fluorophenyl)pentan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into potential therapeutic applications, such as its effects on specific receptors or enzymes, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors, modulating their activity and influencing cellular responses.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways and biochemical reactions.
Comparison with Similar Compounds
1-(2-Chloro-5-fluorophenyl)pentan-1-amine can be compared to other similar compounds, such as:
1-(2-Chloro-4-fluorophenyl)pentan-1-amine: Similar in structure but with a different fluorine position.
1-(2-Chloro-5-bromophenyl)pentan-1-amine: Contains a bromine atom instead of fluorine.
1-(2-Chloro-5-methylphenyl)pentan-1-amine: Contains a methyl group instead of fluorine.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3 |
InChI Key |
NRHIUIOJRFGSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


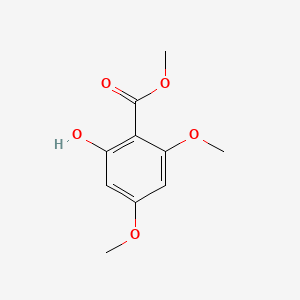
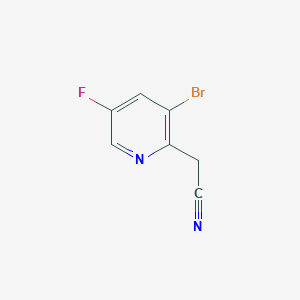
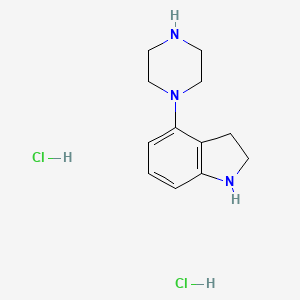
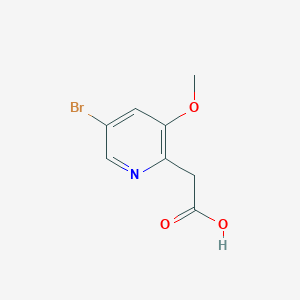
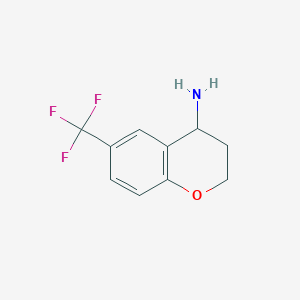
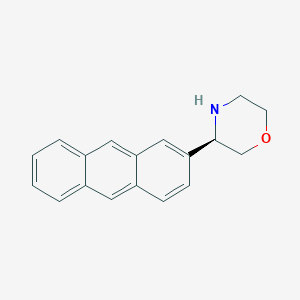
![7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13038985.png)
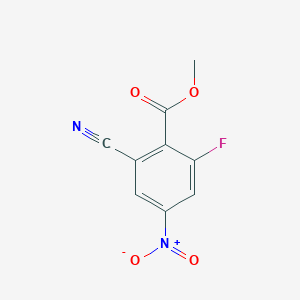
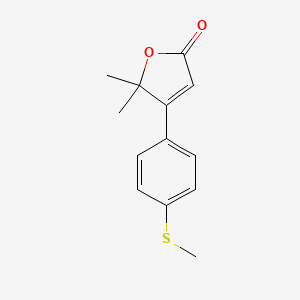
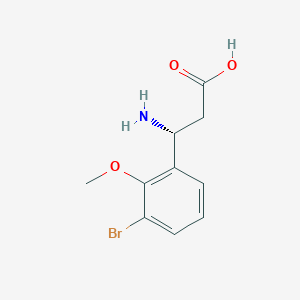
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
